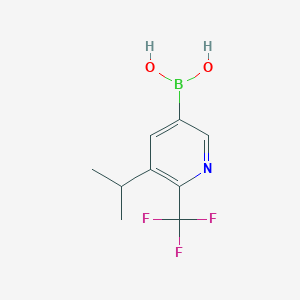
(5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H11BF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general procedure includes:
Reactants: Aryl or vinyl boronic acid, aryl or vinyl halide.
Catalyst: Palladium complex (e.g., Pd(PPh3)4).
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: Reflux or room temperature, depending on the specific reactants and desired yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: Corresponding alcohols or ketones.
Reduction: Corresponding alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
(5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki–Miyaura coupling . It serves as a building block for the synthesis of complex molecules.
Biology and Medicine
In medicinal chemistry, this compound is used to develop pharmaceuticals with enhanced bioavailability and metabolic stability due to the presence of the trifluoromethyl group .
Industry
Industrially, this compound is employed in the production of agrochemicals and advanced materials .
Mechanism of Action
The mechanism of action of (5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the target molecule . This process is catalyzed by palladium complexes in the case of Suzuki–Miyaura coupling .
Comparison with Similar Compounds
Similar Compounds
- (6-Morpholino-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- (6-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Uniqueness
(5-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to its isopropyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C9H11BF3NO2 |
|---|---|
Molecular Weight |
233.00 g/mol |
IUPAC Name |
[5-propan-2-yl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H11BF3NO2/c1-5(2)7-3-6(10(15)16)4-14-8(7)9(11,12)13/h3-5,15-16H,1-2H3 |
InChI Key |
VWZDIYNYBKTTHB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(F)(F)F)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















